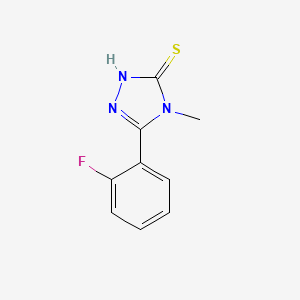
5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a fluorophenyl group indicates that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a fluorophenyl group and a thiol group. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the thiol group can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a thiol group could make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Analysis of Intermolecular Interactions : A study prepared and characterized a derivative of 1,2,4 triazoles, exploring its stabilization by various intermolecular interactions such as O-H⋯S and C-H⋯F within its crystal structure. This research provides insights into the significant role of these interactions in the formation of crystalline solids, highlighting the potential of triazole derivatives in material science and engineering (Panini et al., 2014).
Synthesis and Physical-Chemical Properties
Synthesis and Properties : Another study focused on synthesizing and investigating a series of new 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols. The research aimed at understanding the physical-chemical properties of these compounds, which could pave the way for the development of new materials or chemicals with specific desired properties (Bihdan & Parchenko, 2018).
Fluorine-Proton Coupling in Derivatives
Long-range Fluorine-Proton Coupling : Investigating fluorine-proton coupling in 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent provides valuable insights into the electronic structures of these compounds. Such studies are critical for understanding the behavior of these molecules in various chemical environments, potentially influencing the design of fluorine-containing pharmaceuticals and agrochemicals (Kane et al., 1995).
Molecular-Level Understanding of Inhibition Efficiency
Inhibition Efficiency of Derivatives : Research on the inhibition efficiency of zinc corrosion by quantum chemical approach examines the relationship between molecular structures and inhibition efficiencies. This study suggests the potential of triazole derivatives in corrosion protection, which is crucial for industrial applications, including metal preservation and anti-corrosion coatings (Gece & Bilgiç, 2012).
Anticancer Activity
Anticancer Activity of Fluorinated Derivatives : The synthesis and anticancer activity evaluation of fluorinated triazole derivatives highlight their potential as anticancer agents. This research suggests that specific fluorinated derivatives could be promising candidates for developing new anticancer drugs, contributing to the ongoing search for more effective cancer treatments (Chowrasia et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQVFAAASGIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)
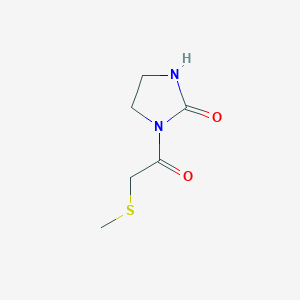
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)
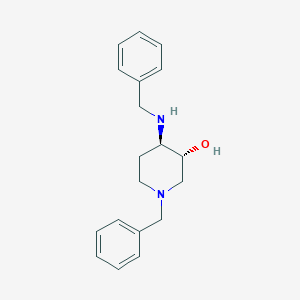
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)
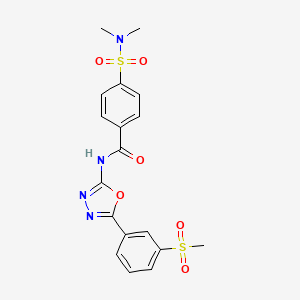
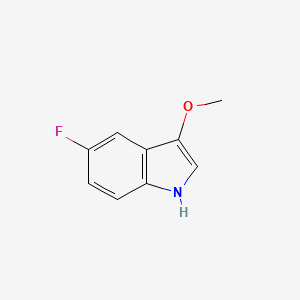
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2886846.png)
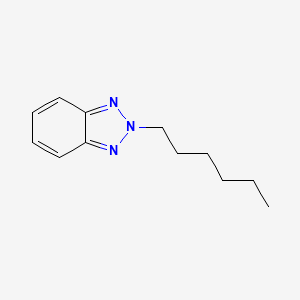
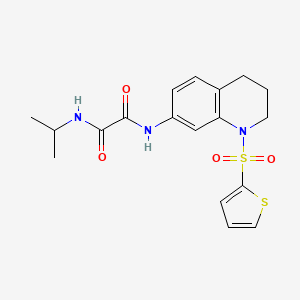
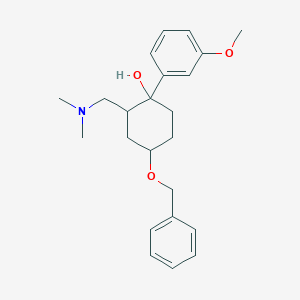
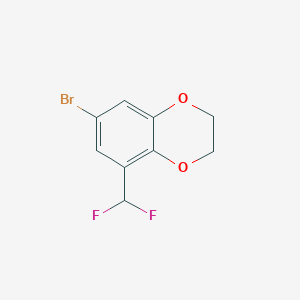
![N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide](/img/structure/B2886856.png)